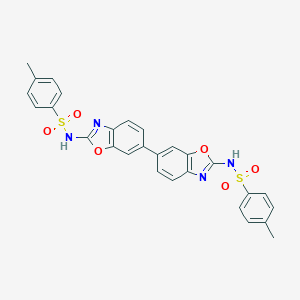amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B296171.png)
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide, also known as MMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MMS is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide involves the inhibition of various enzymes and proteins, including carbonic anhydrase, histone deacetylases, and HIF-1α. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Inhibition of histone deacetylases by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of HIF-1α, a protein involved in the regulation of angiogenesis.
Biochemical and Physiological Effects
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the modulation of the immune response. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. Inhibition of HIF-1α by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit angiogenesis, which is important for the growth and spread of cancer cells. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments, including its high purity and stability. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide is also readily available and can be synthesized using various methods. However, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
Future research on 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide could focus on its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Further studies could also investigate the optimal dosage and administration of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide and its potential side effects. Additionally, research could focus on the development of new methods for the synthesis of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide and its derivatives with improved properties for scientific research.
Métodos De Síntesis
The synthesis of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been achieved using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-(4-pyridinylmethyl)acetamide in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-(4-pyridinylmethyl)acetamide in the presence of a catalyst such as copper(I) iodide. These methods have been reported to yield 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide in good yields and purity.
Aplicaciones Científicas De Investigación
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been used in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C17H21N3O4S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-13-4-5-15(24-3)16(10-13)25(22,23)20(2)12-17(21)19-11-14-6-8-18-9-7-14/h4-10H,11-12H2,1-3H3,(H,19,21) |
Clave InChI |
IENQFFZWFNQBHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)






![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)
